molecular formula C12H24O2S4 B034555 1,5,9,13-Tetrathiacyclohexadecane-3,11-diol CAS No. 109909-33-3

1,5,9,13-Tetrathiacyclohexadecane-3,11-diol

Cat. No. B034555
M. Wt: 328.6 g/mol
InChI Key: UKLHHIPXESCOQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1,5,9,13-Tetrathiacyclohexadecane-3,11-diol” is a macrocyclic tetrathioether . It forms complexes with heavy metals via reaction with heavy metal salts . The molecular formula is C12H24O2S4 .


Synthesis Analysis

The synthesis of “1,5,9,13-Tetrathiacyclohexadecane-3,11-diol” involves the reaction with heavy metal salts . For instance, it reacts with [Ni (OH 2) 6 ] [BF 4] 2 in MeNO 2 in the presence of acetic anhydride to yield [Ni (aneS 4) (OH 2) 2] 2+ .


Molecular Structure Analysis

The molecular structure of “1,5,9,13-Tetrathiacyclohexadecane-3,11-diol” can be found in various databases . The molecular weight is 328.6 g/mol .


Chemical Reactions Analysis

“1,5,9,13-Tetrathiacyclohexadecane-3,11-diol” forms complexes with heavy metals via reaction with heavy metal salts . It reacts with [Ni (OH 2) 6 ] [BF 4] 2 in MeNO 2 in the presence of acetic anhydride to yield [Ni (aneS 4) (OH 2) 2] 2+ .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1,5,9,13-Tetrathiacyclohexadecane-3,11-diol” include a density of 1.2±0.1 g/cm 3, boiling point of 555.6±50.0 °C at 760 mmHg, vapour pressure of 0.0±3.4 mmHg at 25°C, enthalpy of vaporization of 96.2±6.0 kJ/mol, flash point of 269.1±28.8 °C, index of refraction of 1.575, molar refractivity of 91.2±0.3 cm 3, #H bond acceptors: 2, #H bond donors: 2, #Freely Rotating Bonds: 0, #Rule of 5 Violations: 0, ACD/LogP : 1.53, ACD/LogD (pH 5.5): 2.41, ACD/BCF (pH 5.5): 40.07, ACD/KOC (pH 5.5): 488.59, ACD/LogD (pH 7.4): 2.41, ACD/BCF (pH 7.4): 40.07, ACD/KOC (pH 7.4): 488.59, Polar Surface Area: 142 Å 2, Polarizability: 36.1±0.5 10 -24 cm 3, Surface Tension: 45.5±3.0 dyne/cm, Molar Volume: 275.7±3.0 cm 3 .

Scientific Research Applications

  • It is used to study sulfur-sulfur lone pair interactions in macrocyclic thioethers, as demonstrated in a photoelectron spectroscopic study (Novák, Ng, & Potts, 1994).

  • The compound has applications in determining ultra-trace toxic metal ion concentrations in various water samples, utilizing ligand modified microbeads. This is significant for environmental monitoring and water quality assessment (Malcı, Kavaklı, Tuncel, & Salih, 2005).

  • It forms complexes such as trans-dichloro(1,5,9,13-tetrathiacyclohexadecane-α4S)rhodium(III) pentaiodide diiodine, with potential applications in chemical and biological research (Blake, Li, Lippolis, & Schröder, 1998).

  • The compound can selectively adsorb and recover precious metal ions from geological samples, which is beneficial for mining and geological research (Kavaklı, Malcı, Tuncel, & Salih, 2006).

  • It readily reacts with certain metal complexes, such as [CuI(MeCN)4]PF6, showcasing its reactivity and potential for forming novel complexes in inorganic chemistry (Neve & Ghedini, 1994).

  • The compound is also involved in the synthesis of new square-planar Cu(II) complexes, which are of interest in coordination chemistry and metal-organic frameworks (Salavati‐Niasari & Amiri, 2005).

  • Additionally, it forms square pyramidal complexes with Cobalt(II) and rhodium(III), expanding its utility in the study of metal-ligand coordination (Wolford & Musker, 1991).

  • The compound has potential for formulating bifunctional chelates and exhibits high specific activity in radiopharmaceutical applications, particularly in nuclear medicine and imaging (Venkatesh et al., 1996).

Safety And Hazards

Currently, there is limited information available on the safety and hazards of “1,5,9,13-Tetrathiacyclohexadecane-3,11-diol”. It is recommended to handle it with care and follow standard safety procedures for handling chemicals .

properties

IUPAC Name

1,5,9,13-tetrathiacyclohexadecane-3,11-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O2S4/c13-11-7-15-3-1-4-16-8-12(14)10-18-6-2-5-17-9-11/h11-14H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKLHHIPXESCOQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(CSCCCSCC(CSC1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O2S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30149077
Record name 1,5,9,13-Tetrathiacyclohexadecane-3,11-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30149077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5,9,13-Tetrathiacyclohexadecane-3,11-diol

CAS RN

109909-33-3
Record name 1,5,9,13-Tetrathiacyclohexadecane-3,11-diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109909333
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,5,9,13-Tetrathiacyclohexadecane-3,11-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30149077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,5,9,13-Tetrathiacyclohexadecane-3,11-diol, mixture of cis and trans
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,5,9,13-TETRATHIACYCLOHEXADECANE-3,11-DIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y1090Y8JA7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,5,9,13-Tetrathiacyclohexadecane-3,11-diol
Reactant of Route 2
1,5,9,13-Tetrathiacyclohexadecane-3,11-diol
Reactant of Route 3
1,5,9,13-Tetrathiacyclohexadecane-3,11-diol
Reactant of Route 4
1,5,9,13-Tetrathiacyclohexadecane-3,11-diol
Reactant of Route 5
1,5,9,13-Tetrathiacyclohexadecane-3,11-diol
Reactant of Route 6
1,5,9,13-Tetrathiacyclohexadecane-3,11-diol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.